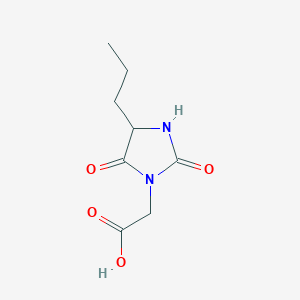
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid is an organic compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is used in various biochemical and proteomics research applications .
Preparation Methods
The synthesis of 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid can be achieved through several methods. One common synthetic route involves a nucleophilic substitution reaction. For instance, 2-chloroacetic acid can react with di(aminocarbonyl) ester to form an intermediate di(chloroacetyl) imine, which is then hydrolyzed to yield the target compound . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may explore its potential therapeutic applications and biological activities.
Industry: It is used in the synthesis of other chemical compounds and materials for industrial purposes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins or enzymes, thereby influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and research context .
Comparison with Similar Compounds
2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid can be compared with other similar compounds, such as:
(2,4-Dioxoimidazolidin-1-yl)acetic acid: This compound has a similar structure but differs in the position of the propyl group.
Ethyl 2-(2,5-dioxo-4,4-diphenyl-imidazolidin-1-yl)acetate: This compound has a diphenyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-3-5-7(13)10(4-6(11)12)8(14)9-5/h5H,2-4H2,1H3,(H,9,14)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNPYZNDMSQZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2848048.png)




![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)
![N-(phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide](/img/structure/B2848060.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2848062.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)


